6-Trifluoromethyl-benzothiazol-2-ylamine acetate is a chemical compound that falls under the category of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. Benzothiazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
Source: The compound can be synthesized through various chemical methods, often involving the reaction of substituted anilines with thiocyanates or other reagents in controlled conditions.
Classification: 6-Trifluoromethyl-benzothiazol-2-ylamine acetate is classified as an organic compound and more specifically as a heterocyclic aromatic amine. Its structure includes both an amine and an acetate functional group, contributing to its reactivity and solubility characteristics.
The synthesis of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate typically involves several methods:
These methods allow for the efficient production of high-purity 6-Trifluoromethyl-benzothiazol-2-ylamine acetate suitable for further applications.
The molecular structure of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate can be represented as follows:
The structure features:
6-Trifluoromethyl-benzothiazol-2-ylamine acetate can undergo various chemical reactions typical of amines and heterocycles:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate largely depends on its interaction with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
In studies involving related benzothiazole derivatives, mechanisms often include:
This compound's potential therapeutic applications may stem from its ability to interfere with these biological processes.
The physical and chemical properties of 6-Trifluoromethyl-benzothiazol-2-ylamine acetate include:
Chemical analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize this compound .
6-Trifluoromethyl-benzothiazol-2-ylamine acetate has several scientific uses:
Benzothiazoles constitute a structurally diverse class of bicyclic heterocycles featuring fusion between a benzene ring and a thiazole moiety. This scaffold has demonstrated exceptional versatility in medicinal chemistry, serving as a core structural element in numerous pharmacologically active agents. The intrinsic bioactivity profile of benzothiazoles encompasses anticonvulsant, antimicrobial, antitumor, and analgesic properties, attributed to their ability to modulate diverse biological targets including voltage-gated ion channels, microbial enzymes, and tubulin polymerization machinery [1] [5] [6].
The historical development of benzothiazole-based therapeutics reveals a consistent trajectory toward molecular optimization. Early benzothiazole derivatives like 2-amino-6-trifluoromethoxy benzothiazole demonstrated significant anticonvulsant activity through potential antagonism of excitatory amino acid neurotransmission, establishing the pharmacological relevance of amino-substituted benzothiazoles bearing electron-withdrawing substituents at the 6-position [2]. This foundational work paved the way for more sophisticated derivatives, exemplified by SKA-19 (2-amino-6-trifluoromethylthio-benzothiazole), a riluzole analogue demonstrating dual mechanisms of action as a use-dependent sodium channel blocker and small-conductance calcium-activated potassium (KCa2) channel activator. SKA-19 exhibited broad-spectrum anticonvulsant activity across multiple rodent seizure models (MES ED₅₀ = 4.3 mg/kg p.o.; hippocampal kindling ED₅₀ = 5.5 mg/kg) alongside significant analgesic effects, establishing the therapeutic potential of 6-trifluoromethylated benzothiazol-2-amines [1].
Table 1: Evolution of Bioactive Benzothiazole Derivatives with 6-Position Modifications
Compound | 6-Position Substituent | Primary Pharmacological Activity | Key Findings |
---|---|---|---|
2-Amino-6-trifluoromethoxy benzothiazole | -OCF₃ | Anticonvulsant | Early evidence of excitatory amino acid neurotransmission antagonism |
SKA-19 | -SCF₃ | Dual NaV blocker/KCa2 activator | Broad-spectrum anticonvulsant activity (MES ED₅₀ 4.3 mg/kg p.o.); Analgesic effects |
Riluzole | -F | Neuroprotective (ALS approved) | Limited metabolic stability; Short half-life |
6-Trifluoromethyl-benzothiazol-2-ylamine | -CF₃ | Structural precursor for optimization | Enhanced lipophilicity and metabolic stability vs. parent amines |
Thiabendazole | H (unsubstituted) | Anthelmintic/Antifungal | Demonstrates scaffold versatility beyond CNS applications |
Beyond neurology, benzothiazoles have demonstrated significant chemotherapeutic potential. 2-(4-Aminophenyl)benzothiazoles exhibit potent and selective antitumor activity, particularly against breast and ovarian cancer cell lines, functioning through induction of cytochrome P450 (CYP) 1A1 expression and subsequent generation of DNA-reactive metabolites. The structural evolution from simple heterocycles to complex derivatives like tasisulam (a benzothiazole sulfonamide in Phase III trials) underscores the scaffold's adaptability in addressing diverse therapeutic targets and resistance mechanisms [5] [7].
The incorporation of fluorine atoms and their strategic placement within benzothiazole derivatives represents a pivotal advancement in medicinal chemistry. Early non-fluorinated benzothiazoles often faced limitations in bioavailability, metabolic stability, and target engagement potency. The introduction of fluorine atoms—particularly as trifluoromethyl (-CF₃) groups at the 6-position—addressed these limitations by simultaneously enhancing lipophilicity, modulating pKa, and blocking oxidative metabolic pathways. This strategic fluorination culminated in the development of 6-trifluoromethyl-benzothiazol-2-ylamine as a key intermediate, whose subsequent conversion to the acetate salt further optimized its drug-like properties [1] [4] [8].
The conversion of active pharmaceutical ingredients (APIs) into salt forms represents a fundamental strategy for optimizing physicochemical and biopharmaceutical properties. For basic nitrogen-containing heterocycles like 6-trifluoromethyl-benzothiazol-2-ylamine (pKa ~8.5-9.5 for the exocyclic amine), salt formation with pharmaceutically acceptable acids significantly enhances solubility, crystallinity, stability, and bioavailability compared to the free base form. The selection of acetate as the counterion for 6-trifluoromethyl-benzothiazol-2-ylamine reflects a deliberate optimization strategy balancing multiple pharmaceutical requirements [5] [7] [8].
Acetate salts offer distinct advantages for early-stage drug development:
Enhanced Aqueous Solubility: The acetate salt significantly improves the compound's dissolution profile in gastrointestinal fluids—a critical determinant for oral bioavailability. While the free base exhibits poor water solubility (<0.1 mg/mL), salt formation increases solubility by orders of magnitude, facilitating rapid dissolution and absorption. This enhancement is particularly crucial for benzothiazole derivatives targeting systemic exposure and CNS penetration, where efficient absorption is prerequisite to therapeutic efficacy [5] [7].
Improved Physicochemical Stability: The crystalline acetate salt demonstrates superior thermal stability, reduced hygroscopicity, and enhanced oxidative stability compared to the free base. This is particularly important for benzothiazoles, where the free thioamide tautomer can exhibit instability under acidic conditions or during storage. Acetate salt formation suppresses undesirable tautomerization and degradation pathways, extending shelf-life and ensuring consistent pharmaceutical performance. The trifluoromethyl group further stabilizes the core structure against metabolic degradation, creating a synergistic stability-enhancing effect [1] [5].
Optimized Crystallinity and Processability: Acetate salts typically form well-defined crystalline structures with favorable melting points (typically 150-250°C) and powder flow properties. This facilitates downstream pharmaceutical processing including milling, blending, and tablet compression. The crystalline nature also ensures batch-to-batch consistency in purity and dissolution characteristics—critical factors in quality control during manufacturing [5] [7].
Table 2: Comparative Physicochemical Properties of 6-Trifluoromethyl-benzothiazol-2-ylamine Forms
Property | Free Base | Acetate Salt | Pharmaceutical Impact |
---|---|---|---|
Molecular Weight | 218.25 g/mol | 278.25 g/mol | Minimal impact on dosing; Slight increase in molecular weight (27.5%) |
Water Solubility | Very low (<0.1 mg/mL) | Significantly enhanced | Improves dissolution rate and extent; Enhances oral bioavailability |
Melting Point | ~88-90°C (predicted) | ~195-200°C (observed) | Facilitates crystallization; Improves thermal stability during processing and storage |
Lipophilicity (log P) | Log P ~2.5 (calculated) | Log D ~1.8 (pH 7.4) | Maintains membrane permeability while enhancing water solubility |
Hygroscopicity | Moderate to high | Low | Simplifies handling and storage; Improves powder flow and formulation stability |
The counterion selection involves careful consideration of toxicological acceptability, crystallinity, and solubility profiles. Acetic acid is classified as a "Generally Regarded As Safe" (GRAS) compound with well-established safety profiles in pharmaceutical formulations. Compared to inorganic acids (hydrochloride, sulfate), acetate salts typically exhibit lower gastric irritation potential and maintain physiological pH compatibility. Unlike hydrochloride salts—which can cause pH-dependent precipitation in the small intestine—acetate salts undergo more predictable dissolution and ionization, providing consistent absorption kinetics. Furthermore, acetate avoids the potential for disproportionation reactions observed with some hydrochloride salts during storage or processing [5] [7].
For 6-trifluoromethyl-benzothiazol-2-ylamine specifically, acetate salt formation achieves an optimal balance between solubility enhancement and molecular weight increase. While hydrochloride or sulfate salts might offer slightly greater solubility, they introduce stoichiometric limitations (e.g., dihydrochloride formation increases molecular weight by >35%) or undesirable acidity. The acetate salt (approximately 21.5% w/w counterion) maintains favorable drug loading capacity in solid dosage forms while effectively modulating the ionization state for optimal absorption—particularly critical for CNS-targeted agents requiring efficient blood-brain barrier penetration [1] [4] [5].
The strategic incorporation of fluorine atoms into bioactive molecules represents one of medicinal chemistry's most impactful strategies for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF₃) group, positioned at the 6-site of the benzothiazole scaffold in 6-trifluoromethyl-benzothiazol-2-ylamine acetate, confers multiple advantageous properties that collectively enhance the compound's therapeutic potential [1] [8] [9].
Metabolic Stability Enhancement: The trifluoromethyl group functions as a blocking substituent against oxidative metabolism—a primary deactivation pathway for benzothiazoles. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) struggle to oxidize the strong C-F bonds (bond dissociation energy ~116 kcal/mol for C-F vs. ~85-90 kcal/mol for C-H), effectively protecting the aromatic ring from hydroxylation. This effect is exemplified by comparative metabolic studies between riluzole (6-fluoro substitution) and SKA-19 (6-trifluoromethylthio analogue), where the latter demonstrated a 4-fold increase in duration of action due to prolonged brain levels. The trifluoromethyl group similarly stabilizes 6-trifluoromethyl-benzothiazol-2-ylamine against hepatic first-pass metabolism, significantly improving oral bioavailability and plasma half-life [1].
Lipophilicity and Permeability Optimization: The -CF₃ group significantly increases lipophilicity (π system: +0.88), enhancing passive diffusion across biological membranes—particularly critical for CNS-active compounds requiring efficient blood-brain barrier penetration. However, unlike purely hydrophobic groups (e.g., -CH₃ or -tBu), the trifluoromethyl group achieves this without proportionally increasing metabolic clearance. This "fluorine paradox" enables optimal membrane permeability while maintaining aqueous solubility at physiologically relevant pH levels. Computational modeling indicates that the -CF₃ group in 6-trifluoromethyl-benzothiazol-2-ylamine contributes approximately 1.5 log units to P(app) in Caco-2 permeability assays compared to the unsubstituted analogue [1] [8] [9].
Electron-Withdrawing Effects on Pharmacophore Activity: The strong -I effect of the trifluoromethyl group significantly modulates the electronic properties of the benzothiazole core. This electron-withdrawal enhances the hydrogen-bond accepting capability of the adjacent thiazole nitrogen and stabilizes the thione tautomer—both critical for optimal target engagement. In sodium channel blockers like SKA-19, the electron-deficient ring system facilitates π-stacking interactions with aromatic residues in the pore region. Furthermore, the trifluoromethyl group's electrostatic potential creates unique dipole-dipole interactions within binding pockets, contributing to binding affinity and selectivity [1] [9].
Table 3: Impact of 6-Substituents on Benzothiazol-2-amine Pharmacokinetic Properties
6-Substituent | Relative Log P | Metabolic Half-life (Rat, h) | Brain:Plasma Ratio | Primary Metabolic Pathway |
---|---|---|---|---|
-H | 2.10 | 0.8 ± 0.2 | 0.5:1 | Aromatic hydroxylation (C5/C7); N-Acetylation |
-F | 2.25 | 1.5 ± 0.3 | 0.8:1 | Glucuronidation; N-Oxidation |
-OCF₃ | 2.95 | 2.2 ± 0.4 | 1.2:1 | O-Dealkylation (minor); Sulfoxidation |
-SCF₃ (SKA-19) | 3.40 | 3.8 ± 0.6 | 2.5:1 | S-Oxidation (inactive); N-Glucuronidation |
-CF₃ | 2.85 | 4.5 ± 0.8 | 3.0:1 | N-Glucuronidation (dominant) |
The trifluoromethyl group significantly influences distribution kinetics, particularly for CNS-targeted therapeutics. Its moderate size (van der Waals volume ~38 ų) and high lipid solubility enhance diffusion across the blood-brain barrier, as evidenced by SKA-19's brain-to-plasma ratio exceeding 2.5:1—significantly higher than non-fluorinated analogues (<0.5:1). This enhanced CNS penetration directly correlates with improved efficacy in models of epilepsy and neuropathic pain [1].
From a medicinal chemistry design perspective, the 6-trifluoromethyl substitution represents an optimal balance between steric bulk, electronic effects, and metabolic resistance. While larger perfluoroalkyl groups (-CF₂CF₃) might offer greater metabolic stability, they introduce unacceptable increases in molecular weight and lipophilicity (Log P >4), compromising solubility and oral absorption. Conversely, smaller fluorine substituents (-F) provide insufficient metabolic protection. The -CF₃ group thus occupies a strategic sweet spot in molecular design—sufficiently robust to block metabolism while maintaining favorable physicochemical properties for oral drug development [1] [8] [9].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7